![molecular formula C25H24N2O6S B2565343 2-((2-(2-éthylphényl)-1,1-dioxydo-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)méthyl)-4-méthoxybenzoate de méthyle CAS No. 941970-02-1](/img/structure/B2565343.png)
2-((2-(2-éthylphényl)-1,1-dioxydo-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)méthyl)-4-méthoxybenzoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((2-(2-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate is a useful research compound. Its molecular formula is C25H24N2O6S and its molecular weight is 480.54. The purity is usually 95%.
BenchChem offers high-quality methyl 2-((2-(2-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-((2-(2-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Conception de Foldamères et Biotechnologie
Les foldamères sont des oligomères conçus pour adopter des conformations tridimensionnelles spécifiques. Ils trouvent des applications en biotechnologie, en nanotechnologie et en chimie médicinale. La structure hybride du composé, contenant à la fois des unités amide et acétylène, en fait un candidat intéressant pour la conception de foldamères. Les chercheurs peuvent explorer ses propriétés conformationnelles et son potentiel en tant qu'échafaudage pour la création de nouveaux biomatériaux ou systèmes de délivrance de médicaments .
Chimie médicinale : Ciblage des interactions protéine-protéine
La structure unique du composé peut lui permettre d'interagir avec des surfaces protéiques spécifiques. Les chercheurs peuvent étudier son affinité de liaison aux poches protéiques impliquées dans les voies pathogènes. En ciblant les interactions protéine-protéine, ce composé pourrait servir de composé de tête pour le développement de médicaments .
Chimie supramoléculaire : Systèmes hôte-invité
La chimie supramoléculaire implique des interactions non covalentes entre les molécules. La structure de type foldamère du composé pourrait être utilisée dans des systèmes hôte-invité. Les chercheurs peuvent explorer sa capacité à encapsuler des molécules invitées, ce qui pourrait mener à des applications dans la délivrance de médicaments, la catalyse ou la détection .
Science des matériaux : Nanomatériaux à base de foldamères
Les foldamères peuvent s'auto-assembler en nanostructures bien définies. L'étude du comportement d'auto-assemblage du composé pourrait conduire au développement de nouveaux nanomatériaux. Ces matériaux pourraient trouver des applications dans les capteurs, les revêtements ou les dispositifs optoélectroniques .
Ingénierie cristalline : Comprendre l'emballage et les interactions intermoléculaires
La structure cristalline du composé fournit des informations sur son arrangement d'emballage et ses interactions intermoléculaires. Les chercheurs peuvent étudier son réseau cristallin et identifier les interactions faibles potentielles (comme les liaisons hydrogène). Ces connaissances contribuent à l'ingénierie cristalline et éclairent la conception de nouveaux matériaux cristallins .
Chimie computationnelle : Modélisation et prédictions
À l'aide de méthodes de calcul, les chercheurs peuvent simuler le comportement du composé dans différents environnements. Les simulations de dynamique moléculaire, les calculs de mécanique quantique et les études d'amarrage peuvent prédire ses interactions avec d'autres molécules. Ces informations aident à la conception rationnelle de médicaments et à la compréhension de son comportement dans les systèmes biologiques .
Propriétés
IUPAC Name |
methyl 2-[[2-(2-ethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6S/c1-4-17-9-5-6-10-21(17)27-25(29)26(22-11-7-8-12-23(22)34(27,30)31)16-18-15-19(32-2)13-14-20(18)24(28)33-3/h5-15H,4,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAOGBXZOMIOHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC(=C4)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
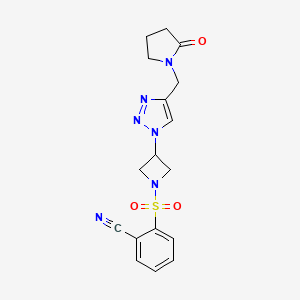
![7-fluoro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2565262.png)
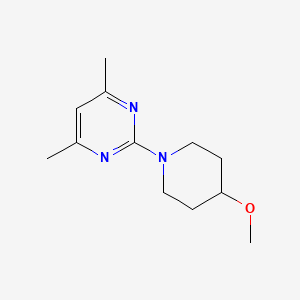
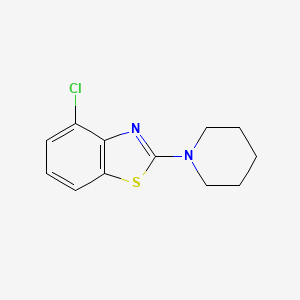
![2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[2-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B2565267.png)

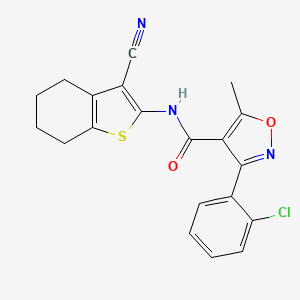
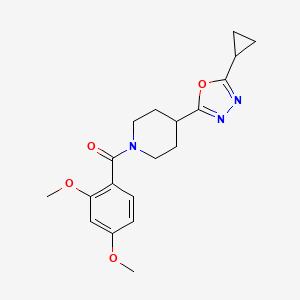
![3-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2565272.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2565273.png)
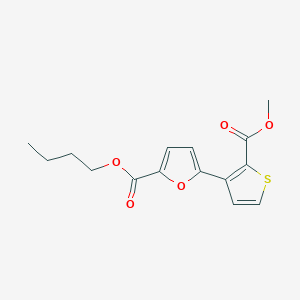
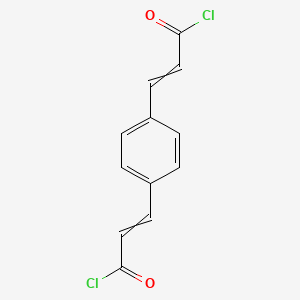
![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B2565276.png)

